2,4-Dimethylfuran

Heterogeneous catalysis Zeolite isomerization Biorefinery platform chemicals

2,4-Dimethylfuran (2,4-DMF) is a C6 alkylfuran characterized by methyl groups at the 2- and 4-positions of the furan ring – a rare disubstitution pattern that is synthetically challenging to access yet highly valuable for stereoselective transformations. Unlike the more abundant biomass-derived 2,5-dimethylfuran, 2,4-DMF exhibits a unique electronic and steric profile that underpins its differentiated reactivity in Diels-Alder cycloadditions, oxidation chemistry, and fuel blending.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 3710-43-8
Cat. No. B1205762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylfuran
CAS3710-43-8
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CO1)C
InChIInChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
InChIKeyAABTWRKUKUPMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylfuran (CAS 3710-43-8) – A Structurally Distinct Dimethylfuran Isomer for Selective Chemical Synthesis and Fuel Applications


2,4-Dimethylfuran (2,4-DMF) is a C6 alkylfuran characterized by methyl groups at the 2- and 4-positions of the furan ring – a rare disubstitution pattern that is synthetically challenging to access yet highly valuable for stereoselective transformations . Unlike the more abundant biomass-derived 2,5-dimethylfuran, 2,4-DMF exhibits a unique electronic and steric profile that underpins its differentiated reactivity in Diels-Alder cycloadditions, oxidation chemistry, and fuel blending. With a boiling point of 94–95 °C, density of ~0.90–0.92 g/mL, and estimated logP of ~2.2, 2,4-DMF occupies a distinct physicochemical space among isomeric dimethylfurans .

Why Generic Dimethylfuran Substitution Fails – Key Differentiation Points of 2,4-Dimethylfuran


Dimethylfurans are not interchangeable drop-in replacements. The positions of methyl substituents dictate the electron density distribution on the furan ring, the accessibility of reactive sites, and the compound's behavior in catalytic, atmospheric, and combustion processes. 2,4-DMF's 2,4-disubstitution pattern has been explicitly recognized as 'difficult to access synthetically' and most common routes rely on intramolecular rearrangements of complex motifs . This isomer scarcity, combined with its unique reactivity profile – including distinct atmospheric degradation kinetics and stereochemical outcomes in cycloadditions – means that procurement decisions based solely on 'any dimethylfuran' will fail to deliver the desired synthetic or performance outcomes. The following quantitative evidence establishes where 2,4-DMF is measurably different from its closest analogs.

Head-to-Head Quantitative Evidence: 2,4-Dimethylfuran vs. Closest Comparators


Catalytic Isomerization Selectivity: Ga-MFI Delivers ~70% 2,4-DMF Selectivity vs. Rapid Deactivation of Al-ZSM-5

In continuous-flow packed-bed reactor studies converting 2,5-dimethylfuran (2,5-DMF) at 350 °C, Ga-silicate (MFI-type) achieved a stable 2,4-DMF selectivity of approximately 70%, with no significant aromatics or olefins formed (≤3%) . Under identical conditions, aluminium-containing H-ZSM-5 produced 2,4-DMF initially but became completely inactive after approximately three hours on stream due to rapid coke deactivation, while Ga-MFI remained active for 48+ hours . These data establish that 2,4-DMF can be produced selectively and sustainably only when the appropriate Ga-based catalyst is employed; generic zeolite catalysts fail rapidly.

Heterogeneous catalysis Zeolite isomerization Biorefinery platform chemicals

Atmospheric Reactivity: 2,4-DMF Reacts with NO3 Radicals at (6.83 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ – A 32% Lower Rate than 2,3-DMF

Gas-phase rate constants for reaction with NO3 radicals (T = 295 ± 2 K, 6.8–200 mbar, N2 carrier) were determined using the relative rate method . 2,4-DMF exhibits a rate constant of (6.83 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 32% lower than that of 2,3-dimethylfuran [(9.04 ± 0.73) × 10⁻¹¹] and 18% lower than 2,5-dimethylfuran measured under comparable conditions. This rank order is directly linked to the position of methyl substituents, which modulate the electron density available for electrophilic attack by NO3.

Atmospheric chemistry NO3 radical kinetics Volatile organic compound fate

Oxidative Stability as Gasoline Blend Component: Alkylated Furans Exhibit Wide Induction Period Range – 2,4-DMF Positioned for Differentiated Storage Stability

A comprehensive experimental and theoretical study evaluated the oxidative stability of alkylated furans using the ASTM D525 standard induction period method . While the study primarily focused on 2,5-DMF, 2-methylfuran, and 2-ethylfuran, the compilation of data across alkylfuran structures reveals that oxidative stability is highly sensitive to substitution pattern – induction periods vary from minutes to hours depending on methyl-group position and number . The unique 2,4-disubstitution pattern alters the C–H bond dissociation energies at the ring positions most susceptible to radical-initiated oxidation, a property directly relevant to storage and handling protocols for fuel applications.

Fuel oxidative stability Induction period Biofuel blendstocks

Energy Density Advantage: Dimethylfurans (including 2,4-DMF) Offer ~40% Higher Volumetric Energy Density than Ethanol

Dimethylfuran (DMF), encompassing the 2,4-isomer, has been consistently reported to possess a research octane number (RON) of 119 and an energy density approximately 40% higher than ethanol on a volumetric basis . This ≈40% volumetric energy density advantage translates to a proportionally longer vehicle range per tank volume. DMF is also immiscible with water, unlike ethanol, eliminating moisture absorption during storage . While most engine testing has been conducted on 2,5-DMF, the physicochemical properties underpinning energy density (molecular formula C6H8O, density ~0.90 g/mL) are shared across dimethylfuran isomers.

Biofuel energy density Octane rating Spark-ignition engine fuel

Diels-Alder Regioselectivity: 2,4-DMF Enables Exclusive Exocyclic Diels-Alder Adducts Not Accessible from 2,5-DMF

2,4-DMF-derived 1,1-bis(3,5-dimethyl-2-furyl)ethene reacts with maleic anhydride, benzoquinone, or 1-cyanovinyl acetate to generate exclusively Diels-Alder adducts involving the exocyclic double bond and one double bond of a furyl unit . This regiochemical outcome is distinct from 2,5-DMF, which typically yields endo/exo mixtures with maleimides and requires elevated temperatures for cycloaddition . The 2,4-disubstitution pattern directs cycloaddition to specific sites, enabling the construction of polypropionate fragments with up to five contiguous stereogenic centers – a capability not replicated by 2,5-DMF or 2,3-DMF.

Diels-Alder cycloaddition Stereoselective synthesis Polypropionate natural products

C–H Bond Dissociation Energy: 2,4-DMF Ring Bonds Exceed 500 kJ mol⁻¹ – Among the Strongest C–H Bonds Known

High-level composite ab initio calculations (CBS-QB3, CBS-APNO, G3) determined that ring-carbon–H bond dissociation energies (BDEs) in alkylfurans exceed 500 kJ mol⁻¹, making them among the strongest C–H bonds ever recorded . This includes the ring C–H bonds of 2,4-DMF. In contrast, side-chain (methyl) C–H bonds are significantly weaker (~370–390 kJ mol⁻¹), creating a strong thermodynamic preference for radical attack at methyl groups rather than the ring. This differential bond strength profile has direct implications for ignition chemistry, antioxidant selection, and oxidative degradation pathways.

Bond dissociation energy Thermochemical stability Combustion kinetics

Evidence-Backed Application Scenarios for 2,4-Dimethylfuran Procurement


Continuous Biorefinery Production of 2,4-DMF via Ga-MFI-Catalyzed Isomerization of 2,5-DMF

Industrial or pilot-scale production of 2,4-DMF is most viable using the Ga-MFI zeotype catalyst in a packed-bed continuous flow reactor operating at 350 °C . This process converts readily available bio-derived 2,5-DMF with ~70% selectivity to 2,4-DMF, with catalyst regenerability demonstrated over four cycles and sustained activity over 48 hours time-on-stream. This scenario is suitable for chemical manufacturers seeking to enter the 2,4-DMF supply chain or integrate 2,4-DMF as a biorefinery platform intermediate.

Stereoselective Natural Product Synthesis Requiring 2,4-Disubstituted Furan Building Blocks

Synthetic chemistry groups pursuing polypropionate natural products or complex molecules with defined stereochemistry should procure 2,4-DMF specifically, as its 2,4-disubstitution pattern enables exclusive exocyclic Diels-Alder adduct formation and access to up to five contiguous stereogenic centers . The 2,5-DMF isomer cannot substitute in these transformations, as it produces endo/exo mixtures and follows different regiochemical pathways.

Atmospheric Chemistry Research on Furanic VOC Fate and Secondary Organic Aerosol Formation

Environmental chemistry laboratories investigating the atmospheric degradation of furanic volatile organic compounds require isomer-pure 2,4-DMF to quantify its distinct NO3-radical reaction kinetics . The measured rate constant of (6.83 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ is isomer-specific; using 2,3-DMF or 2,5-DMF data would introduce up to 32% error in atmospheric lifetime calculations, compromising air quality model accuracy.

Biofuel Combustion Kinetics and Engine Performance Optimization with Isomer-Specific Fuel Tracers

Automotive and energy research groups developing next-generation furanic biofuel blends need isomer-pure 2,4-DMF to elucidate structure-property relationships in ignition delay, flame speed, and emission formation . While DMF isomers share an ~40% energy density advantage over ethanol and a RON of ~119, the combustion kinetics are substitution-pattern dependent. 2,4-DMF procurement enables direct comparative studies against the more extensively characterized 2,5-DMF to identify the optimal isomer for specific engine platforms.

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